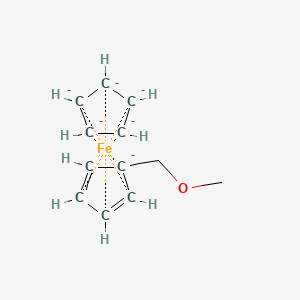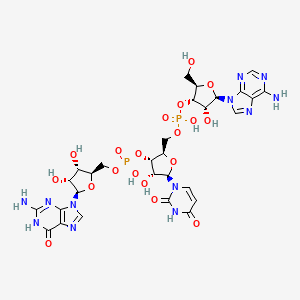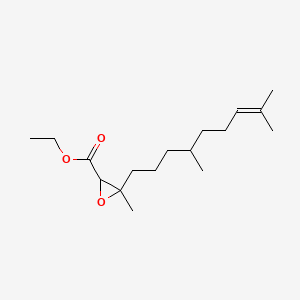
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-butoxy-3-methoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-butoxy-3-methoxybenzoic acid and 2-(dimethylamino)ethanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active components, which can then interact with cellular pathways. The dimethylamino group may play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can be compared with other similar compounds, such as:
Benzoic acid, 2-methoxy-, 3-methylbutyl ester: Similar ester structure but different substituents.
Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the butoxy and methoxy groups.
Benzoic acid, 2-butoxy-3-methoxy-, ethyl ester: Similar structure but different ester group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
23959-17-3 |
|---|---|
Formule moléculaire |
C16H26ClNO4 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO4.ClH/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;/h7-9H,5-6,10-12H2,1-4H3;1H |
Clé InChI |
YZFFIXWTRCZRMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)

![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)





![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
